molecular formula C10H10N2O4S B2852256 N-(4-cyanophenyl)-N-(methylsulfonyl)glycine CAS No. 1219573-92-8

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

Katalognummer B2852256
CAS-Nummer: 1219573-92-8
Molekulargewicht: 254.26
InChI-Schlüssel: SGWJPGWKAKATMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine, also known as NPS-2143, is a potent and selective inhibitor of the calcium-sensing receptor (CaSR). The CaSR is a G protein-coupled receptor that plays a critical role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various calcium-related disorders.

Wirkmechanismus

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine acts as a negative allosteric modulator of the CaSR, which means that it binds to a site on the receptor that is distinct from the calcium-binding site. This binding reduces the sensitivity of the receptor to extracellular calcium, leading to a decrease in the release of parathyroid hormone (PTH) and a decrease in calcium reabsorption in the kidneys. This mechanism of action makes N-(4-cyanophenyl)-N-(methylsulfonyl)glycine a promising therapeutic agent for the treatment of hypercalcemia and other calcium-related disorders.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-N-(methylsulfonyl)glycine has been shown to decrease serum calcium levels and PTH levels in animal models and humans. It has also been shown to decrease calcium excretion in the urine, which is beneficial for the prevention of kidney stones. In addition, N-(4-cyanophenyl)-N-(methylsulfonyl)glycine has been shown to have a vasodilatory effect on the cardiovascular system, which may be beneficial for the treatment of hypertension and heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(4-cyanophenyl)-N-(methylsulfonyl)glycine in lab experiments is its high selectivity for the CaSR. This allows researchers to study the specific effects of CaSR inhibition without the interference of other receptors. However, one of the limitations of using N-(4-cyanophenyl)-N-(methylsulfonyl)glycine is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine. One area of research is the potential use of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of research is the development of more potent and selective CaSR inhibitors for the treatment of hypercalcemia and other calcium-related disorders. Additionally, the use of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine in combination with other drugs may be explored for the treatment of these disorders.

Synthesemethoden

The synthesis of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine involves several steps. The first step is the preparation of 4-cyanophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-methylsulfonylglycine to yield N-(4-cyanophenyl)-N-(methylsulfonyl)glycine. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 99%.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine has been extensively studied for its potential therapeutic applications in various calcium-related disorders, including hyperparathyroidism, osteoporosis, and kidney stones. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.

Eigenschaften

IUPAC Name

2-(4-cyano-N-methylsulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-17(15,16)12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWJPGWKAKATMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.